

The Emergence of 4-Fluoropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoropyridin-2-ol

Cat. No.: B1296432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridin-2-ol, a fluorinated heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and materials science. The introduction of a fluorine atom onto the pyridin-2-ol scaffold imparts unique physicochemical properties that modulate biological activity and reactivity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key characteristics of **4-Fluoropyridin-2-ol**, presenting data in a structured format for researchers and drug development professionals.

Discovery and Historical Context

While a singular, documented moment of "discovery" for **4-Fluoropyridin-2-ol** is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.^[1] However, the systematic exploration of fluorinated organic compounds, particularly aromatic and heterocyclic systems, gained significant momentum much later.

The development of fluorinated pyridines was driven by the quest for novel therapeutic agents and materials with enhanced properties. Early methods for producing fluoroaromatic compounds included diazotization-fluorination reactions, such as the Balz-Schiemann reaction,

and halogen exchange (Halex) reactions.^{[1][2]} The synthesis of the parent compound, 4-fluoropyridine, was first reported by Wibaut et al. in 1958.^[2]

The synthesis of substituted fluoropyridines, including hydroxylated derivatives like **4-Fluoropyridin-2-ol**, represents a further step in the diversification of this class of compounds for various applications. The development of synthetic routes to access specific isomers, such as the title compound, has been crucial for exploring their structure-activity relationships in drug discovery and their utility as building blocks in organic synthesis.

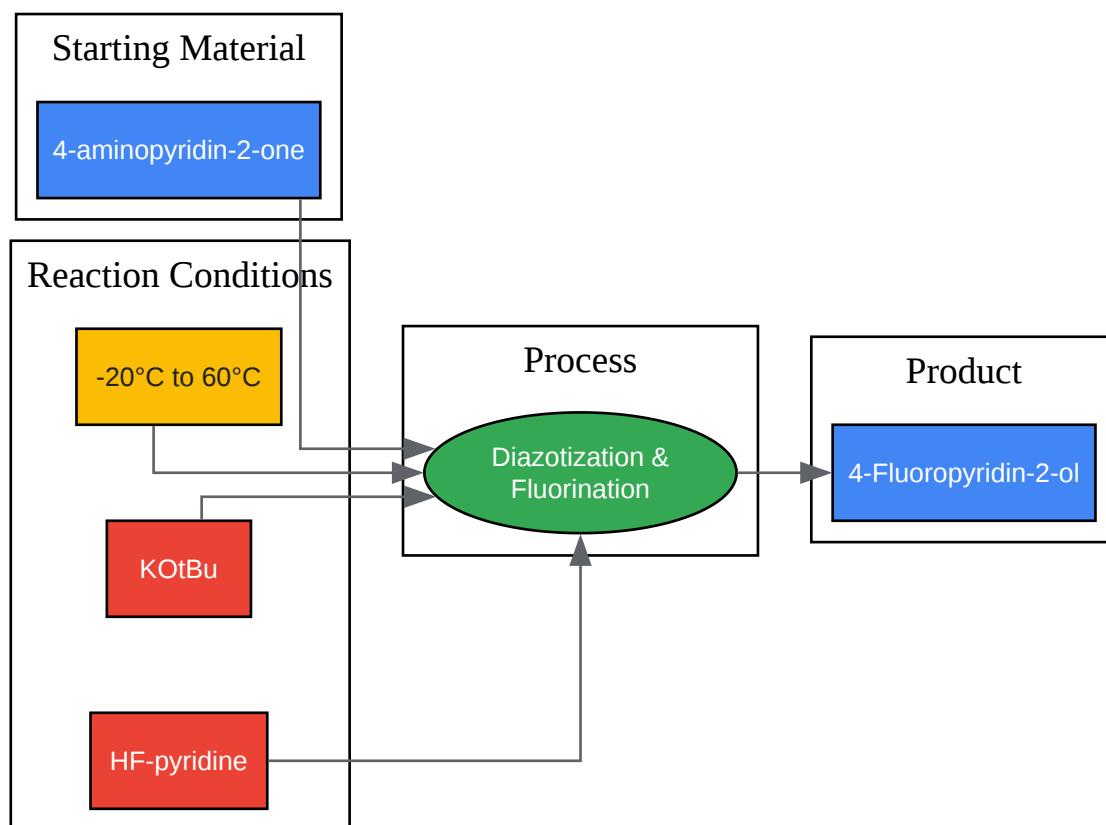
Physicochemical Properties

4-Fluoropyridin-2-ol, also known as 4-fluoro-2(1H)-pyridinone, exists in tautomeric equilibrium between the keto and enol forms. The pyridinone form is generally considered to be the more stable tautomer.

Table 1: Physicochemical Properties of **4-Fluoropyridin-2-ol**

Property	Value	Reference
CAS Number	96530-75-5	[3]
Molecular Formula	C ₅ H ₄ FNO	[3]
Molecular Weight	113.09 g/mol	[3]
Appearance	White to off-white solid	[3]
Storage Conditions	Under inert gas (nitrogen or Argon) at 2-8°C	[3]

Synthesis of 4-Fluoropyridin-2-ol

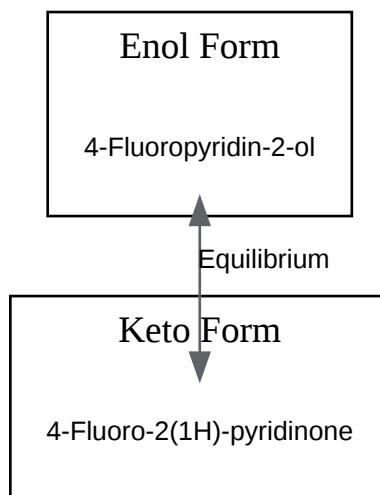

A key synthetic route to **4-Fluoropyridin-2-ol** involves the diazotization and fluorination of 4-aminopyridin-2-ol.

General Experimental Protocol

The following procedure is a representative method for the synthesis of 4-fluoropyridin-2-one from 4-aminopyridin-2-one^[3]:

- Reaction Setup: 4-aminopyridin-2-one (1.85 g, 16.8 mmol) is slowly added to a cooled solution of HF-pyridine complex (70%, 13.1 mL) at 0 °C.
- Cooling and Reagent Addition: The mixture is further cooled to -20 °C. Potassium tert-butoxide (3.0 mL, 25.2 mmol) is then added slowly.
- Reaction Progression: The reaction mixture is stirred at -20 °C for 30 minutes and then allowed to slowly warm to room temperature, where it is kept for 2 hours.
- Heating: The reaction is subsequently heated at 60 °C for 1 hour.
- Work-up: The mixture is cooled to 0 °C. Sodium carbonate (Na₂CO₃) is added for neutralization. The aqueous layer is extracted with ethyl acetate (5 times).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (dichloromethane/methanol: 95/5) to yield 4-fluoropyridin-2-one as a colorless solid (1.14 g, 60% yield).^[3]

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Fluoropyridin-2-ol**.

Tautomerism

4-Fluoropyridin-2-ol exhibits keto-enol tautomerism, existing as an equilibrium mixture of the pyridin-2-ol and pyridin-2(1H)-one forms.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **4-Fluoropyridin-2-ol**.

Applications and Biological Relevance

The incorporation of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins.^[4] Pyridine and 2-pyridone scaffolds are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.^[5]

While specific biological activities for **4-Fluoropyridin-2-ol** are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas:

- Medicinal Chemistry: As a fluorinated pyridone, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-pyridone moiety is a known pharmacophore found in various bioactive compounds.^[6]
- Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. The unique properties conferred by the fluorine atom could be exploited in the design of new pesticides and herbicides.
- Materials Science: Fluorinated organic compounds are of interest in materials science for their unique electronic and physical properties.

Conclusion

4-Fluoropyridin-2-ol is a fascinating molecule at the intersection of fluorine chemistry and heterocyclic chemistry. While its specific discovery is not marked by a singular event, its synthesis and study are a testament to the ongoing efforts to create novel fluorinated building blocks for a variety of scientific applications. The detailed synthetic protocols and physicochemical data presented in this guide are intended to facilitate further research and development involving this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. 2-HYDROXY-4-FLUOROPYRIDINE | 96530-75-5 [chemicalbook.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Emergence of 4-Fluoropyridin-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296432#discovery-and-history-of-4-fluoropyridin-2-ol\]](https://www.benchchem.com/product/b1296432#discovery-and-history-of-4-fluoropyridin-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com